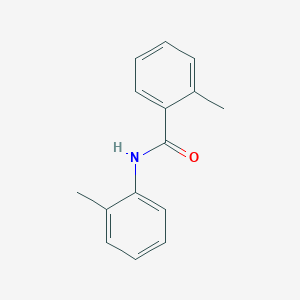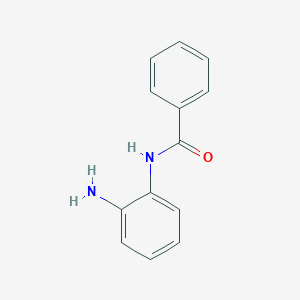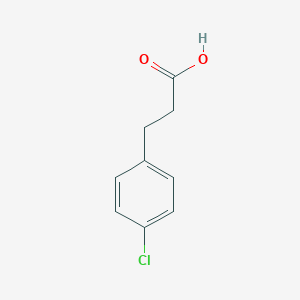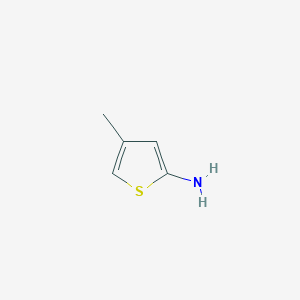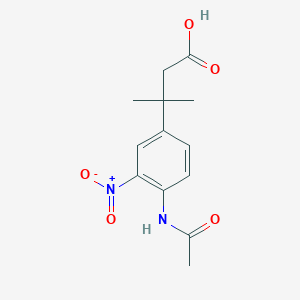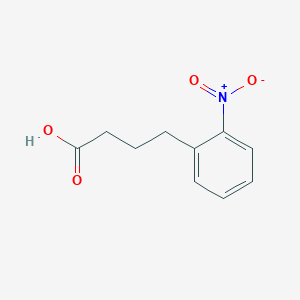
5-ニトロ-2-フロイル酸
概要
説明
5-Nitro-2-furoic acid: is an organic compound with the molecular formula C5H3NO5 and a molecular weight of 157.08 g/mol . It is a yellow crystalline powder that is slightly soluble in water . This compound is a derivative of furan, a heterocyclic aromatic organic compound, and contains a nitro group at the 5-position and a carboxylic acid group at the 2-position of the furan ring . 5-Nitro-2-furoic acid is used in various chemical syntheses and has applications in medicinal chemistry due to its antibacterial properties .
科学的研究の応用
5-Nitro-2-furoic acid has several applications in scientific research, including:
作用機序
Target of Action
5-Nitro-2-furoic acid has been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to various complications in diabetes.
Mode of Action
It has been found to form complexes with copper (ii) acetate and n-donor ligands . These complexes have been studied for their potential biological activity, including antimicrobial activity .
Biochemical Pathways
Given its interaction with aldose reductase, it may influence the polyol pathway
Result of Action
It has been found to exhibit antimicrobial activity, particularly against mycobacterium tuberculosis . This suggests that the compound may have potential applications in the treatment of tuberculosis.
Action Environment
The action of 5-Nitro-2-furoic acid can be influenced by various environmental factors. For instance, its stability in solution has been studied using electronic absorption spectroscopy . It was found that the compound is thermally stable and does not degrade when stored in solutions of 5% glucose or 0.9% NaCl . .
生化学分析
Biochemical Properties
It has been used in the preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have shown anti-mycobacterial activity, suggesting that 5-Nitro-2-furoic acid may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions .
Cellular Effects
Derivatives of 5-Nitro-2-furoic acid have shown substantial activity against Mycobacterium tuberculosis . This suggests that 5-Nitro-2-furoic acid may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can undergo various chemical transformations, including oxidation and reduction . These transformations could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The compound is stable under normal temperature and pressure
Metabolic Pathways
It is known that furfural, a related compound, is metabolized via 2-furoic acid
準備方法
Synthetic Routes and Reaction Conditions: 5-Nitro-2-furoic acid can be synthesized through the nitration of 2-furoic acid. The nitration process involves the reaction of 2-furoic acid with a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized, and the product is isolated through crystallization.
Industrial Production Methods: In industrial settings, the production of 5-nitro-2-furoic acid involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反応の分析
Types of Reactions: 5-Nitro-2-furoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products Formed:
Reduction: 5-Amino-2-furoic acid.
Substitution: Various substituted furoic acid derivatives.
Esterification: 5-Nitro-2-furoate esters.
類似化合物との比較
5-Nitro-2-furaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
5-Nitro-2-furoyl chloride: Similar structure but with an acyl chloride group instead of a carboxylic acid group.
2-Furoic acid: Lacks the nitro group, only has a carboxylic acid group.
Uniqueness: 5-Nitro-2-furoic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the furan ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Its antibacterial properties also make it valuable in medicinal chemistry .
特性
IUPAC Name |
5-nitrofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODMEDPPCXSFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214746 | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-12-5 | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 645-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROFURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY7TN9FTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Nitro-2-furoic acid is a nitroheterocyclic compound known to be reduced by enzymes like milk xanthine oxidase. This reduction is believed to be crucial for its biological activities, including mutagenicity and antibacterial effects []. The reduction process can generate reactive intermediates that interact with DNA, leading to mutagenic effects [, ]. While the precise mechanism is still under investigation, studies indicate that multiple pathways might be involved [].
A: Research suggests that 5-nitro-2-furoic acid can interact with DNA. Studies using the Salmonella/microsome test demonstrate its mutagenic potential, particularly in strains deficient in nitroreductase, highlighting the role of its nitro group in this interaction [, ]. Furthermore, 5-nitro-2-furoic acid and related compounds have been shown to inhibit the ion conductance of human aquaporin-1 (AQP1) channels []. This inhibition, potentially occurring through interaction with glycine 165 in the channel's intracellular vestibule, selectively impairs cell motility in cancer cell lines with high AQP1 expression [].
ANone: The molecular formula of 5-nitro-2-furoic acid is C5H3NO5, and its molecular weight is 157.09 g/mol.
A: Yes, spectroscopic characterization data, including FT-IR, FT-Raman, and NMR, have been reported for 5-nitro-2-furoic acid [, ]. These data provide insights into the vibrational frequencies, electronic transitions, and nuclear spin properties of the molecule, aiding in its structural elucidation and analysis.
A: While specific data on material compatibility is limited in the provided research, 5-nitro-2-furoic acid's stability is influenced by factors like pH and the presence of reducing agents [, ]. It degrades rapidly in ruminal fluid, primarily through metabolic reduction []. This degradation highlights the importance of considering environmental factors and potential interactions when assessing its stability.
ANone: The provided research does not focus on the catalytic properties of 5-nitro-2-furoic acid.
A: Yes, computational studies, including density functional theory (DFT) calculations and molecular docking simulations, have been performed on 5-nitro-2-furoic acid and its metal complexes [, ]. These studies provide insights into molecular geometries, electronic structures, and potential binding interactions with biological targets like DNA.
A: Research on 5-nitro-2-furoic acid derivatives, particularly those with variations in the substituent at the 2-position of the furan ring, reveals significant impacts on mutagenic and antibacterial activities [, ]. For instance, the presence of a nitro group is crucial for mutagenicity, and esters generally exhibit higher activity compared to carboxylic acids [, ]. These findings highlight the importance of SAR studies for optimizing the desired biological properties of 5-nitro-2-furoic acid analogs.
A: While the provided research doesn't delve into specific formulation strategies for 5-nitro-2-furoic acid, its stability under various conditions, including different solvents and pH levels, requires careful consideration during formulation development [, ].
ANone: The provided research predominantly focuses on the fundamental chemical and biological properties of 5-nitro-2-furoic acid, without addressing SHE regulations.
A: Although limited PK/PD data is available in the provided research, studies indicate that 5-nitro-2-furoic acid undergoes rapid metabolic reduction in biological systems like ruminal fluid []. Further research is needed to fully elucidate its ADME profile and in vivo activity.
A: Several studies demonstrate the in vitro activity of 5-nitro-2-furoic acid. It exhibits mutagenic effects in bacterial assays, particularly in Salmonella typhimurium strains [, , ]. Additionally, it shows inhibitory effects on the growth of various fungi and bacteria, with notable potency against Gram-positive species []. These findings suggest potential applications as an antimicrobial agent. Further research, including in vivo studies, is essential to validate these initial findings and explore potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


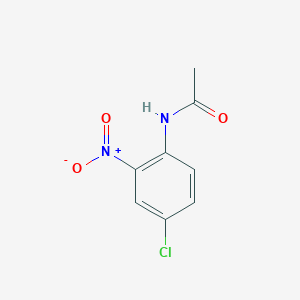

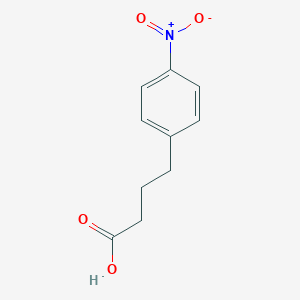
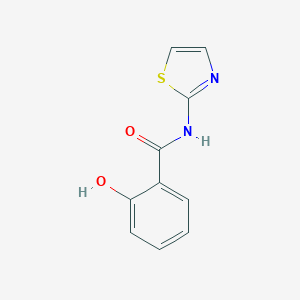
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
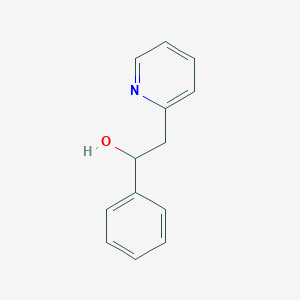

![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)
